5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone

Synthetic Intermediate Bufuralol Metabolism Benzofuran Oxazolidinone

Sourcing a reliable intermediate for Bufuralol metabolite studies is a known bottleneck. This compound is the definitive synthetic precursor to 1''-oxobufuralol, the oxidized ketone metabolite of Bufuralol-a β-adrenoceptor blocker. • 7-Acetyl-benzofuran scaffold cannot be substituted; mandatory for preparing the correct metabolite series. • Soluble in dichloromethane, facilitating asymmetric reduction to chiral alcohol intermediates. • Stored at -20°C to ensure chemical integrity for reproducible SAR outcomes.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 1246819-44-2
Cat. No. B030216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone
CAS1246819-44-2
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C
InChIInChI=1S/C17H19NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,14H,9H2,1-4H3
InChIKeyGKIAZVRWKQSNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone: Chemical Identity and Procurement


5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone (CAS 1246819-44-2) is a synthetic oxazolidinone derivative featuring a 7-acetyl-benzofuran moiety and a tert-butyl group on the oxazolidinone ring [1]. Its empirical formula is C17H19NO4 with a molecular weight of 301.34 g/mol [1]. The compound is supplied as a research chemical, stored at -20°C, and is soluble in chloroform, dichloromethane, and methanol, which provides clear handling and logistical parameters for procurement [1]. Unlike many broad-spectrum oxazolidinone antibacterials, this compound's primary reported value lies in its utility as a synthetic intermediate, specifically within the Bufuralol metabolite chemical space, rather than as a terminal active pharmaceutical ingredient [2].

Identity
Synthetic intermediate for Bufuralol metabolites
Workflow
7-Acetyl route to 1''-oxobufuralol ketone series
Media Compatibility
Soluble in chlorinated and alcoholic solvents

Why Generic Oxazolidinones Cannot Replace This Compound


Substitution with a generic oxazolidinone, such as linezolid or a simple N-aryl oxazolidinone, is not scientifically valid for the specific applications of this compound. The critical structural differentiator is the 7-acetyl-benzofuran moiety, which is not present in first-generation oxazolidinones [1]. This bicyclic aromatic system, combined with the N-tert-butyl group, defines its role as a key intermediate for preparing specific Bufuralol alcohol and ketone metabolites, whose beta-adrenoceptor activity is stereochemically and structurally dependent [2]. A generic oxazolidinone lacks this benzofuran core, making it chemically incapable of undergoing the same synthetic transformations or yielding the same metabolite structures. Therefore, for any research involving the Bufuralol metabolic pathway or the synthesis of its specific benzofuran derivatives, only this exact scaffold is fit for purpose.

This Compound
Generic Oxazolidinones
7-Acetyl-benzofuran core
Lacks bicyclic benzofuran; simple aryl
N-tert-butyl oxazolidinone
Variable substituents; not matched
May not support Bufuralol metabolite synthesis pathways. Structural scaffold dictates feasible transformations.

Quantitative Differentiation Evidence


7-Acetyl Group Enables Bufuralol Ketone Metabolite Synthesis

The 7-acetyl substituent on the benzofuran ring is a key structural feature that differentiates this compound from its closest commercially available analog, 3-tert-Butyl-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (CAS 1076199-70-6), which bears a 7-hydroxyethyl group [1]. In the context of Bufuralol metabolite synthesis, this difference corresponds to the distinction between the oxidized ketone metabolite (1''-oxobufuralol) and the reduced alcohol metabolite (1''-hydroxybufuralol), a critical determinant of beta-adrenoceptor activity [2]. The 7-acetyl compound is specifically required for synthesizing the ketone metabolite series, whereas the 7-hydroxyethyl analog leads to the alcohol series.

C-7 Substituent
Head-to-head
Target: -C(=O)CH3
Comparator: -CH(OH)CH3
Ketone metabolite synthesis pathway
Published metabolite data; determines 1''-oxobufuralol identity
Synthetic Intermediate Bufuralol Metabolism Benzofuran Oxazolidinone

Solubility Profile for Organic Reaction Media

The experimentally determined solubility profile provides a practical procurement-relevant differentiation. The compound is soluble in chloroform, dichloromethane, and methanol [1]. This distinct trichotomous solubility, notably in the highly volatile, aprotic chlorinated solvent dichloromethane, offers a concrete advantage for synthetic protocols requiring anhydrous, low-boiling reaction media that cannot be achieved with water-soluble or only polar-aprotic soluble analogs. This data is directly applicable for planning solution-phase synthesis or purification.

Solubility Profile
Data to verify
Soluble in CHCl3, CH2Cl2, MeOH
Supports anhydrous organic reaction media
Supplier specification; test with intended protocol
Solubility Stability Procurement Logistics

Cold-Chain Storage and Stability Requirements

The mandated storage condition of -20°C [1] provides a quantitative stability parameter that can be directly compared to other oxazolidinones or benzofuran intermediates. Many simple oxazolidinones are stable at room temperature or 2-8°C. The requirement for frozen storage implies a specific thermal lability, likely associated with the acetyl-benzofuran system, which must be factored into procurement and long-term experimental planning.

Storage
Data to verify
-20 °C
Requires cold-chain logistics
Supplier specification; confirm stability under usage
Stability Procurement Logistics Storage

Target Application Scenarios


Synthesis of 1''-Oxobufuralol and Ketone Metabolites

This compound is the dedicated intermediate for synthesizing the oxidized ketone metabolite of Bufuralol (1''-oxobufuralol). As established, the 7-acetyl group is structurally mandatory for accessing this specific metabolite series, and the compound cannot be replaced by the 7-hydroxyethyl analog . The soluble profile in dichloromethane directly facilitates further synthetic reactions, such as asymmetric reduction to chiral alcohol intermediates, which are required for studying the stereoselectivity of cytochrome P450 metabolism of Bufuralol .

HPLC Reference Standard for Bufuralol Metabolite Analysis

In the absence of commercially available, certified 1''-oxobufuralol, this compound can serve as a primary synthesis starting material for preparing the pure ketone metabolite to be used as an analytical reference standard. Its exact molecular weight (301.34 g/mol) and defined solubility in organic mobile phases (methanol, acetonitrile via dichloromethane miscibility) are consistent with standard reversed-phase HPLC method development parameters for metabolic profiling studies .

SAR Studies on Beta-Adrenoceptor Ligands

The compound's explicit structural link to the Bufuralol pharmacophore, a known beta-adrenoceptor blocker with peripheral vasodilating activity, makes it a valuable starting material for SAR studies. Researchers can employ this intermediate to generate a focused library of analogs by modifying the oxazolidinone ring or reducing the 7-acetyl group to explore beta-adrenoceptor activity, as originally described for the alcohol and ketone metabolites . The -20°C storage condition ensures that the initial intermediate retains its chemical integrity for reproducible SAR outcomes.

Application
Selection Property
Validation Focus
Synthesis of 1''-oxobufuralol
7-Acetyl benzofuran intermediate
Ketone metabolite identity confirmation
HPLC reference standard preparation
Organic-solvent solubility
Chromatographic purity assessment
Beta-adrenoceptor SAR studies
Bufuralol-derived scaffold
Structural integrity after frozen storage
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